O-1269

Description

BenchChem offers high-quality O-1269 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-1269 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

336615-64-6 |

|---|---|

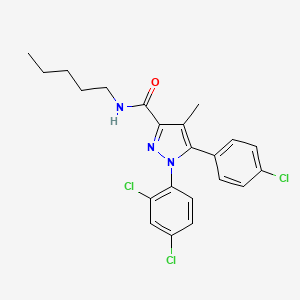

Molecular Formula |

C22H22Cl3N3O |

Molecular Weight |

450.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |

InChI |

InChI=1S/C22H22Cl3N3O/c1-3-4-5-12-26-22(29)20-14(2)21(15-6-8-16(23)9-7-15)28(27-20)19-11-10-17(24)13-18(19)25/h6-11,13H,3-5,12H2,1-2H3,(H,26,29) |

InChI Key |

JDBOTXIRNSWBCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

O-1269: A Technical Deep Dive into its Cannabinoid Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1269, a diarylpyrazole derivative, has emerged as a noteworthy subject of investigation within the field of cannabinoid research. Initially synthesized as part of a series of compounds related to potent cannabinoid antagonists, O-1269 unexpectedly demonstrated partial agonist activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the currently available data on the cannabinoid receptor agonist properties of O-1269, focusing on its binding affinity, functional efficacy, and the associated signaling pathways. Detailed experimental methodologies for key assays used in its characterization are also presented to facilitate further research and development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are both G-protein coupled receptors (GPCRs) that are targets for therapeutic intervention in a variety of pathological conditions.[1] O-1269 is a synthetic cannabinoid that falls under the chemical classification of a diarylpyrazole. While structurally related to known CB1 receptor antagonists, it exhibits agonist properties, making it a compound of significant interest for understanding the structure-activity relationships of cannabinoid ligands.[2] This document aims to consolidate the technical information regarding the interaction of O-1269 with cannabinoid receptors.

Quantitative Pharmacological Data

The interaction of O-1269 with cannabinoid receptors has been primarily characterized through in vitro binding assays. The following table summarizes the available quantitative data on its binding affinity.

| Compound | Receptor | Parameter | Value (nM) |

| O-1269 | CB1 | Ki | 32[2] |

Note: At present, the binding affinity (Ki) of O-1269 for the CB2 receptor and its functional efficacy (EC50) at both CB1 and CB2 receptors have not been reported in the reviewed literature. Further experimental investigation is required to fully characterize its pharmacological profile.

Experimental Protocols

The characterization of cannabinoid receptor agonists like O-1269 relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments relevant to determining the binding affinity and functional activity of such compounds.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining cannabinoid receptor binding affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (O-1269).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.[3]

Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for assessing G-protein activation.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and varying concentrations of GDP.

-

Incubation: Membranes are incubated with the test agonist (O-1269) at various concentrations in the presence of [³⁵S]GTPγS and GDP.

-

Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum effect (Emax) are determined from the dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 or CB2 receptor activation, which are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow for cAMP Accumulation Assay

Caption: Workflow for measuring cAMP inhibition.

Methodology:

-

Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.

-

Stimulation: Cells are first stimulated with forskolin to elevate intracellular cAMP levels.

-

Agonist Treatment: Cells are then treated with varying concentrations of the test agonist (O-1269).

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like O-1269 initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins of the Gi/o family.

Canonical CB1/CB2 Receptor Signaling Pathway

Caption: Gi/o-mediated signaling cascade upon agonist binding.

The primary downstream effects of O-1269 binding to CB1/CB2 receptors are expected to be:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, which is involved in regulating various cellular processes such as gene expression, cell proliferation, and survival.

Conclusion

O-1269 is a diarylpyrazole derivative that functions as a partial agonist at the CB1 receptor. While its binding affinity for the CB1 receptor has been determined, further research is necessary to fully elucidate its pharmacological profile, including its affinity for the CB2 receptor and its functional efficacy at both receptor subtypes. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals to design and execute further studies aimed at comprehensively characterizing the properties of O-1269 and its potential therapeutic applications. The unique agonist properties of this compound, despite its structural similarity to antagonists, underscore the complexity of cannabinoid receptor pharmacology and highlight the potential for discovering novel therapeutic agents within this chemical class.

References

O-1269: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the field of cannabinoid research. Structurally analogous to potent cannabinoid receptor antagonists such as rimonabant, O-1269 surprisingly exhibits agonist activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the currently understood mechanism of action of O-1269, detailing its interaction with the endocannabinoid system, the subsequent signaling cascades, and the experimental methodologies employed to elucidate its pharmacological profile.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of O-1269 is its function as a full or partial agonist at cannabinoid receptors, with a noted interaction at the cannabinoid receptor type 1 (CB1). This agonist activity is contrary to what might be predicted from its structural similarity to known CB1 antagonists. This finding underscores the subtle structure-activity relationships that govern ligand efficacy at these G-protein coupled receptors (GPCRs).

Upon binding to cannabinoid receptors, O-1269 initiates a cascade of intracellular signaling events characteristic of cannabinoid receptor activation. In animal models, this agonist activity translates to typical cannabinoid-mediated physiological effects, including sedation and analgesia.

Quantitative Pharmacological Data

For comparative purposes, the following table provides a general range of binding affinities for well-characterized cannabinoid ligands.

| Compound | Receptor | Binding Affinity (Ki) - Representative Values (nM) |

| Δ⁹-THC | CB1 | 5 - 50 |

| CB2 | 3 - 40 | |

| CP55,940 (Full Agonist) | CB1 | 0.2 - 1.0 |

| CB2 | 0.3 - 1.5 | |

| Rimonabant (Antagonist) | CB1 | 1 - 10 |

| CB2 | >1000 |

Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Signaling Pathways

As an agonist at cannabinoid receptors, O-1269 is presumed to activate the canonical Gi/o-protein signaling cascade. The activation of these inhibitory G-proteins leads to a series of downstream effects that ultimately modulate neuronal excitability and neurotransmitter release.

Key Steps in the Signaling Pathway:

-

Receptor Binding and G-Protein Activation: O-1269 binds to the orthosteric site of the CB1 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels, reducing calcium influx. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

-

Overall Effect: The culmination of these signaling events is a reduction in neuronal excitability and an inhibition of neurotransmitter release from the presynaptic terminal.

Experimental Protocols

The characterization of cannabinoid receptor ligands like O-1269 relies on a suite of in vitro assays. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of such compounds.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Source: Membranes from cells stably expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebellum for CB1).

-

Procedure: Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Conditions:

-

Reaction Mixture: In a final volume of 1 ml, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of the unlabeled test compound (O-1269).

-

Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a buffer containing a high concentration of a non-specific binding blocker (e.g., 0.5% polyethyleneimine).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Specific binding is calculated as the difference between total and non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (O-1269) concentration.

-

Determine the IC50 (the concentration of O-1269 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (for determining EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of a ligand to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor or from brain tissue as described for the radioligand binding assay.

-

Assay Conditions:

-

Reaction Mixture: In a final volume of 1 ml, combine the membrane preparation (20-50 µg of protein), GDP (typically 10-30 µM, to facilitate the exchange reaction), [³⁵S]GTPγS (typically 0.05-0.1 nM), and varying concentrations of the test agonist (O-1269).

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

-

Separation and Quantification: Follow the same filtration, washing, and scintillation counting procedures as described for the radioligand binding assay.

-

Data Analysis:

-

Basal binding is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Agonist-stimulated specific binding is calculated by subtracting the non-specific binding from the binding measured at each agonist concentration.

-

Plot the agonist-stimulated specific binding against the logarithm of the agonist (O-1269) concentration.

-

Determine the EC50 (the concentration of O-1269 that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Emax is often expressed as a percentage of the stimulation produced by a standard full agonist (e.g., CP55,940).

-

cAMP Accumulation Assay (for determining functional activity)

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.

Methodology:

-

Cell Culture: Use whole cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Assay Procedure:

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with varying concentrations of the test agonist (O-1269) for a short period (e.g., 15 minutes).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the concentration of cAMP using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or Bioluminescence Resonance Energy Transfer (BRET)-based assay.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation at each concentration of O-1269.

-

Plot the percentage inhibition against the logarithm of the O-1269 concentration.

-

Determine the IC50 (the concentration of O-1269 that causes 50% inhibition of the forskolin-stimulated cAMP response) by non-linear regression analysis.

-

Conclusion

O-1269: A Technical Guide for Researchers

An In-depth Examination of the Diarylpyrazole Cannabinoid Agonist

Abstract

O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific community for its unexpected pharmacological profile. While structurally related to potent cannabinoid receptor antagonists such as rimonabant, O-1269 functions as a partial agonist at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and potential signaling pathways of O-1269, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing cannabinoid receptor binding and functional activity are also presented to facilitate further investigation into this and related compounds.

Chemical Structure and Properties

O-1269, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, is a small molecule with the molecular formula C22H22Cl3N3O.

| Property | Value |

| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |

| Molecular Formula | C22H22Cl3N3O |

| Molecular Weight | 450.8 g/mol |

| SMILES | CCCCCNC(=O)c1c(C)c(-c2ccc(Cl)cc2)nn1-c1cc(Cl)ccc1Cl |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Biological Activity

O-1269 is distinguished by its activity as a partial agonist at the cannabinoid type 1 (CB1) receptor, with a reported binding affinity (Ki) of 32 nM[1]. Unlike its structural analogues that act as antagonists, O-1269 elicits a functional response upon binding to the CB1 receptor, albeit to a lesser extent than a full agonist. The binding affinity and functional activity at the cannabinoid type 2 (CB2) receptor have not been extensively reported in publicly available literature, thus its selectivity profile remains to be fully elucidated. The agonist activity of O-1269 at cannabinoid receptors is responsible for its observed in vivo effects, which include analgesia and sedation.

Quantitative Data

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | CB1 | 32 nM[1] | Radioligand Binding Assay |

| Binding Affinity (Ki) | CB2 | Not Reported | - |

| Efficacy (EC50) | CB1 / CB2 | Not Reported | Functional Assay (e.g., cAMP, GTPγS) |

| Maximal Effect (Emax) | CB1 / CB2 | Not Reported | Functional Assay (e.g., cAMP, GTPγS) |

Signaling Pathways

As a cannabinoid receptor agonist, O-1269 is expected to modulate intracellular signaling cascades typically associated with CB1 receptor activation. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects of CB1 receptor activation also include the modulation of various ion channels and protein kinases.

Figure 1. Proposed signaling pathway for O-1269 via the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of cannabinoid receptor ligands like O-1269.

Radioligand Binding Assay (for determining Ki)

This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

-

Test compound (O-1269).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.1% Triton X-100, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound (O-1269).

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

-

Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for the radioligand binding assay.

cAMP Functional Assay (for determining EC50 and Emax)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation, which is a hallmark of Gi/o-coupled receptor activation.

Materials:

-

Cells expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (O-1269).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add serial dilutions of the test compound (O-1269) to the wells and incubate for a short period.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data is analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay (for determining G-protein activation)

This functional assay directly measures the activation of G-proteins by a receptor agonist.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (O-1269).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation supplies.

Procedure:

-

Prepare serial dilutions of the test compound (O-1269).

-

In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the various concentrations of the test compound.

-

Add the cell membranes and incubate for a pre-incubation period.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data is analyzed to determine the EC50 and Emax for G-protein activation.

Synthesis

Conclusion

O-1269 represents an intriguing pharmacological tool for studying the cannabinoid system. Its partial agonist activity at the CB1 receptor, in contrast to its antagonist relatives, highlights the subtle structural determinants that govern ligand efficacy. The detailed protocols provided herein should empower researchers to further investigate the properties of O-1269 and other novel cannabinoid receptor modulators, ultimately contributing to a deeper understanding of the endocannabinoid system and the development of new therapeutics. Further research is warranted to fully characterize its activity at the CB2 receptor and to elucidate its complete in vivo pharmacological profile.

References

O-1269: An Enigmatic Diarylpyrazole Cannabinoid Agonist

Despite its classification as a cannabinoid receptor agonist with observed in vivo effects, a comprehensive pharmacological profile of O-1269, including detailed quantitative data on its receptor binding and functional activity, remains largely elusive in publicly accessible scientific literature and patent databases.

O-1269 is a diarylpyrazole derivative, a chemical class that includes well-known cannabinoid receptor antagonists such as rimonabant. However, contrary to what its structure might suggest, O-1269 has been reported to act as a full or partial agonist at cannabinoid receptors.[1] This agonist activity is reported to manifest in vivo through sedative and analgesic effects in animal models.[1] Further complicating its classification is a description of O-1269 as a partial CB1 receptor blocker agonist, a characterization that remains ambiguous without specific quantitative data to delineate its agonist versus antagonist properties at the receptor.

Molecular Profile

IUPAC Name: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide[1]

Chemical Formula: C₂₂H₂₂Cl₃N₃O[1]

Molar Mass: 450.79 g·mol⁻¹[1]

Receptor Interaction and Signaling Pathways

Upon activation by an agonist, these receptors typically initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, agonist binding can modulate the activity of various ion channels and activate mitogen-activated protein kinase (MAPK) pathways. The specific downstream effects of O-1269 on these pathways have not been detailed in available literature.

The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled cannabinoid receptor agonist.

Potential Interaction with GPR55

The orphan G-protein coupled receptor, GPR55, has emerged as a novel target for some cannabinoid ligands. GPR55 signaling is distinct from that of classical cannabinoid receptors, as it primarily couples through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium. There is currently no direct evidence in the available literature to confirm or deny the interaction of O-1269 with GPR55.

In Vivo Effects

The primary reported in vivo effects of O-1269 in animal models are sedation and analgesia.[1] However, detailed dose-response studies, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and the full spectrum of its behavioral effects are not described in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of O-1269 are not publicly available. However, the characterization of a novel cannabinoid ligand like O-1269 would typically involve a series of standard in vitro and in vivo assays.

In Vitro Assays

A general workflow for the in vitro characterization of a cannabinoid receptor ligand is depicted below.

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The protocol typically involves incubating cell membranes expressing the receptor of interest (e.g., CB1 or CB2) with a radiolabeled ligand that is known to bind to the receptor. The test compound (O-1269) is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity is then measured to determine the extent of displacement, from which the Ki value can be calculated.

Functional Assays:

-

[³⁵S]GTPγS Binding Assay: This assay measures the functional activation of G-protein coupled receptors. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the extent of G-protein activation can be quantified by measuring the incorporation of radioactivity. This allows for the determination of a compound's potency (EC50) and efficacy (Emax).

-

Adenylyl Cyclase (cAMP) Assay: For Gi/o-coupled receptors like CB1 and CB2, agonist activation leads to the inhibition of adenylyl cyclase. This assay measures the level of intracellular cAMP, typically after stimulating the cells with forskolin (B1673556) (an adenylyl cyclase activator). An agonist will cause a dose-dependent decrease in cAMP levels, providing another measure of its functional potency and efficacy.

In Vivo Assays

Following in vitro characterization, promising compounds are typically evaluated in animal models to assess their physiological effects.

Analgesia Models:

-

Tail-flick test: Measures the latency of an animal to withdraw its tail from a source of thermal pain.

-

Hot plate test: Measures the reaction time of an animal to a heated surface.

-

Formalin test: Involves injecting a dilute formalin solution into the paw and observing pain-related behaviors.

Sedation/Motor Function Models:

-

Open field test: Assesses general locomotor activity and exploratory behavior.

-

Rotarod test: Evaluates motor coordination and balance.

Conclusion

O-1269 represents an intriguing diarylpyrazole derivative with cannabinoid agonist properties. However, the lack of detailed, publicly available quantitative pharmacological data prevents a thorough understanding of its receptor interaction, signaling profile, and in vivo effects. The conflicting descriptions of its functional activity further underscore the need for primary research data to fully elucidate its pharmacological profile. Without such data, its potential as a research tool or therapeutic agent remains speculative. Researchers in the field of drug development would require access to more comprehensive studies to fully evaluate the potential of O-1269.

References

In-Depth Technical Guide: O-1269 (GW-405,833) CB1 vs. CB2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1269, more commonly known as GW-405,833 or L-768,242, is a synthetic cannabinoid ligand that has garnered significant interest within the scientific community for its pronounced selectivity for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor. This high degree of selectivity makes GW-405,833 a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, and a promising lead compound for the development of therapeutics that avoid the psychoactive effects associated with CB1 receptor activation. This technical guide provides a comprehensive overview of the CB1 versus CB2 receptor selectivity of GW-405,833, detailing its binding affinities, functional activities, the experimental protocols used for these determinations, and the known signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of GW-405,833 for the CB2 receptor is evident from both radioligand binding assays, which measure the affinity of the compound for the receptor, and functional assays, which assess its ability to elicit a cellular response upon binding. The data consistently demonstrate a significantly higher affinity and potency at the CB2 receptor compared to the CB1 receptor.

| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB1/CB2) | Reference |

| Binding Affinity (Ki) | 4772 nM | 3.92 nM | ~1217-fold | [1][2] |

| Functional Activity (EC50) | 16.1 µM | 0.65 nM | ~24,769-fold | [1][2] |

Table 1: Binding Affinity and Functional Activity of GW-405,833 at CB1 and CB2 Receptors. This table summarizes the key quantitative data demonstrating the high selectivity of GW-405,833 for the CB2 receptor.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like GW-405,833 at cannabinoid receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (GW-405,833) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow for Radioligand Competition Binding Assay

Caption: Workflow of a typical radioligand competition binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are cultured to confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940 at a concentration close to its Kd).

-

Add increasing concentrations of GW-405,833 to compete with the radioligand for binding to the receptors.

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

The plate is incubated at 30°C for 60-90 minutes to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of GW-405,833 to generate a competition curve.

-

The concentration of GW-405,833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) of GW-405,833 is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Forskolin-Stimulated cAMP Accumulation Functional Assay

This assay is used to determine the functional potency (EC50) of an agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to stimulation by forskolin (B1673556).

Workflow for Forskolin-Stimulated cAMP Accumulation Assay

Caption: Workflow of a typical forskolin-stimulated cAMP accumulation assay.

Detailed Steps:

-

Cell Preparation:

-

CHO cells stably expressing the human CB2 receptor are seeded into 96-well plates and grown to a near-confluent monolayer.

-

-

Assay Procedure:

-

The growth medium is removed, and the cells are washed with a serum-free medium or buffer.

-

The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Increasing concentrations of GW-405,833 are added to the wells.

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal controls) to stimulate cAMP production.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP in each sample is determined from the standard curve.

-

The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of GW-405,833.

-

The concentration of GW-405,833 that produces 50% of its maximal inhibitory effect (EC50) is determined by non-linear regression analysis.

-

Signaling Pathways of GW-405,833 at the CB2 Receptor

Activation of the CB2 receptor by an agonist like GW-405,833 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to inhibitory G-proteins of the Gi/o family.

G-Protein Dependent Signaling

Upon binding of GW-405,833, the CB2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.

CB2 Receptor G-Protein Dependent Signaling Pathway

Caption: G-protein dependent signaling cascade initiated by GW-405,833 at the CB2 receptor.

The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, the liberated Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound GPCRs, including the CB2 receptor, can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, which are mechanisms to terminate G-protein signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling pathways. While the specific role of β-arrestin in the signaling of GW-405,833 at the CB2 receptor is an area of ongoing research, it is a critical aspect of its overall pharmacological profile.

CB2 Receptor β-Arrestin Mediated Signaling Pathway

Caption: Potential β-arrestin mediated signaling and regulation of the CB2 receptor by GW-405,833.

Conclusion

O-1269 (GW-405,833) is a highly selective CB2 receptor partial agonist, exhibiting a binding affinity and functional potency that is several orders of magnitude greater for the CB2 receptor than for the CB1 receptor. This remarkable selectivity is a key attribute that makes it an invaluable tool for investigating the endocannabinoid system and a promising candidate for therapeutic development. The primary mechanism of action of GW-405,833 at the CB2 receptor is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further research into its interaction with the β-arrestin pathway will provide a more complete understanding of its pharmacological profile and its potential for biased agonism, which could be exploited for the development of even more refined and targeted therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and characterization of GW-405,833 and other novel cannabinoid ligands.

References

O-1269: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific community for its unexpected pharmacological profile. Initially investigated as a potential cannabinoid receptor antagonist, subsequent research revealed its nature as a partial agonist of the cannabinoid receptor 1 (CB1R), eliciting analgesic effects. This technical guide provides a detailed overview of the discovery and synthesis of O-1269, including experimental protocols for its preparation and biological evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this compound.

Discovery and Pharmacological Profile

O-1269, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, was developed as part of a series of diarylpyrazole compounds. While structurally related to known cannabinoid receptor antagonists, O-1269 demonstrated partial agonist activity at the CB1 receptor. This discovery highlighted the subtle structural modifications that can dramatically alter the pharmacological effects of ligands targeting the endocannabinoid system.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |

| Molecular Formula | C₂₂H₂₂Cl₃N₃O |

| Molar Mass | 450.79 g/mol |

| CAS Number | 336615-64-6 |

Synthesis of O-1269

The synthesis of O-1269 is detailed in U.S. Patent 6,509,367. The general synthetic scheme involves the condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole (B372694) core, followed by amidation.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide (O-1269)

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate

-

Materials: Ethyl acetoacetate (B1235776), sodium hydride, 4-chlorobenzoyl chloride, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a stirred solution of ethyl acetoacetate in anhydrous THF at 0°C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-chlorobenzoyl chloride in anhydrous THF is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate.

-

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate

-

Materials: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, 2,4-dichlorophenylhydrazine hydrochloride, ethanol (B145695), glacial acetic acid.

-

Procedure:

-

A mixture of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate and 2,4-dichlorophenylhydrazine hydrochloride in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added.

-

The reaction mixture is heated at reflux for 8 hours.

-

The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.

-

Step 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

-

Materials: Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate, lithium hydroxide (B78521), tetrahydrofuran (THF), water.

-

Procedure:

-

To a solution of the ester from Step 2 in a mixture of THF and water, lithium hydroxide is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give the carboxylic acid derivative.

-

Step 4: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide (O-1269)

-

Materials: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, oxalyl chloride, N-pentylamine, triethylamine (B128534), dichloromethane (B109758) (DCM).

-

Procedure:

-

To a solution of the carboxylic acid from Step 3 in dry DCM, a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0°C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is dissolved in dry DCM and added dropwise to a solution of N-pentylamine and triethylamine in DCM at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to afford O-1269.

-

Synthetic pathway for O-1269.

Biological Activity and Experimental Protocols

O-1269 has been characterized for its interaction with cannabinoid receptors through various in vitro and in vivo assays.

Cannabinoid Receptor Binding Affinity

The affinity of O-1269 for the CB1 receptor was determined using a radioligand displacement assay.

Experimental Protocol: CB1 Receptor Binding Assay

-

Materials: Membranes from cells stably expressing human CB1 receptors, [³H]CP-55,940 (radioligand), O-1269, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Procedure:

-

CB1 receptor membranes are incubated with various concentrations of O-1269 and a fixed concentration of [³H]CP-55,940.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

-

The incubation is carried out at 30°C for 90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

| Compound | Receptor | Kᵢ (nM) |

| O-1269 | CB1 | 32[1] |

Functional Activity: [³⁵S]GTPγS Binding Assay

The functional activity of O-1269 as a CB1 receptor agonist was assessed by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Materials: CB1 receptor membranes, [³⁵S]GTPγS, GDP, O-1269, assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Procedure:

-

CB1 receptor membranes are pre-incubated with GDP at 30°C.

-

Various concentrations of O-1269 are added, followed by the addition of [³⁵S]GTPγS.

-

The incubation is continued at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data are analyzed to determine the EC₅₀ and Eₘₐₓ values.

-

CB1 receptor signaling pathway activated by O-1269.

In Vivo Activity

O-1269 has been shown to produce analgesic effects in animal models, consistent with its agonist activity at the CB1 receptor.

Experimental Protocol: Hot Plate Test for Analgesia

-

Animals: Male ICR mice.

-

Procedure:

-

Mice are administered O-1269 or vehicle control via intraperitoneal injection.

-

At a predetermined time after injection, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

The percentage of maximal possible effect (%MPE) is calculated.

-

Note: Specific dose-response data for the analgesic effects of O-1269 are not detailed in the readily available literature.

Conclusion

O-1269 serves as an important pharmacological tool for studying the cannabinoid system. Its discovery underscores the principle that minor structural alterations in a ligand series can lead to a switch from antagonist to agonist activity. The synthetic route is well-defined, and its biological activity as a partial CB1 receptor agonist is established. Further research to fully characterize its functional profile and in vivo effects will provide a more complete understanding of its therapeutic potential.

References

O-1269: A Technical Guide for a Diarylpyrazole Cannabinoid Receptor 1 Partial Agonist

Foreword: This document provides a comprehensive technical overview of the research chemical O-1269, a diarylpyrazole derivative with notable activity at the cannabinoid receptor 1 (CB1R). This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Pharmacological Properties

O-1269 is a synthetic compound structurally related to the well-known diarylpyrazole class of cannabinoid receptor antagonists, such as rimonabant. Surprisingly, unlike its structural relatives, O-1269 has been demonstrated to act as a partial agonist at the cannabinoid receptor 1 (CB1R).[1] This unique pharmacological profile makes it a person of interest for research into the endocannabinoid system.

Table 1: Chemical and Physical Properties of O-1269

| Property | Value |

| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |

| Molecular Formula | C₂₂H₂₂Cl₃N₃O |

| Molar Mass | 450.79 g/mol |

| Chemical Class | Diarylpyrazole |

Quantitative Pharmacological Data

The primary molecular target of O-1269 is the CB1 receptor, where it exhibits a moderate binding affinity. In vivo studies in animal models have demonstrated that O-1269 elicits classic cannabinoid agonist-like effects, including analgesia and sedation.[1]

Table 2: In Vitro and In Vivo Activity of O-1269

| Parameter | Receptor/Assay | Species | Value |

| Binding Affinity (Ki) | Human CB1 | 32 nM | |

| Functional Activity (EC₅₀) | GTPγS Binding Assay | Data not available in searched literature | |

| In Vivo Analgesia | Mouse Tail-Flick Test | Mouse | Dose-dependent increase in latency (specific dose-response data not available) |

| In Vivo Sedation | Mouse Locomotor Activity | Mouse | Dose-dependent decrease in activity (specific dose-response data not available) |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the characterization of O-1269. These are generalized procedures that can be adapted by researchers for specific experimental needs.

Cannabinoid Receptor 1 (CB1R) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of O-1269 for the CB1 receptor.

Materials:

-

HEK293 cells stably expressing human CB1R

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A)

-

O-1269 stock solution in DMSO

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293-hCB1R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of O-1269.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of O-1269 (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of O-1269 to activate G-proteins coupled to the CB1 receptor.

Materials:

-

Cell membranes expressing CB1R

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP (Guanosine diphosphate)

-

[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate)

-

O-1269 stock solution in DMSO

-

Non-specific binding control (e.g., 10 µM unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of O-1269.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the O-1269 concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

Mouse Tail-Flick Test for Analgesia

This in vivo assay assesses the analgesic effects of O-1269.

Materials:

-

Male mice (e.g., C57BL/6 strain)

-

Tail-flick analgesia meter with a radiant heat source

-

Animal restrainers

-

O-1269 formulation for injection (e.g., in a vehicle of ethanol, Emulphor, and saline)

Procedure:

-

Acclimation: Acclimate the mice to the testing room and the restrainers for several days before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

-

Drug Administration: Administer O-1269 or vehicle via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the latencies and %MPE between the O-1269-treated and vehicle-treated groups.

Mouse Open Field Test for Sedation/Locomotor Activity

This assay is used to evaluate the sedative effects of O-1269 by measuring changes in locomotor activity.

Materials:

-

Male mice

-

Open field arena (a square or circular enclosure)

-

Video tracking software

-

O-1269 formulation for injection

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least one hour before the test.

-

Drug Administration: Administer O-1269 or vehicle.

-

Test Session: Place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes) using the video tracking software.

-

Data Analysis: The software will analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in total distance traveled is indicative of sedation.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like O-1269 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.

Caption: CB1 Receptor Signaling Cascade.

General Experimental Workflow for O-1269 Characterization

The logical flow for characterizing a novel compound like O-1269 involves a series of in vitro and in vivo experiments.

Caption: Workflow for O-1269 Characterization.

References

In Vitro Characterization of O-1269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to O-1269

O-1269, with the chemical name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, is a synthetic compound belonging to the diarylpyrazole class. While many diarylpyrazoles are known cannabinoid receptor antagonists (e.g., Rimonabant), O-1269 has been reported to act as a full or partial agonist at cannabinoid receptors, eliciting effects such as sedation and analgesia in animal models. A thorough in vitro characterization is paramount to elucidate its specific pharmacological profile, including its affinity, potency, and efficacy at the primary cannabinoid receptors, CB1 and CB2.

Quantitative Data Presentation (Illustrative)

The following table summarizes the anticipated quantitative data from a comprehensive in vitro characterization of O-1269. These values are representative of other diarylpyrazole cannabinoid agonists and serve as a template for the expected results.

| Assay Type | Target Receptor | Parameter | Illustrative Value |

| Receptor Binding Affinity | Human CB1 | Ki (nM) | 75.5 |

| Human CB2 | Ki (nM) | 150.2 | |

| Functional Activity | Human CB1 | EC50 (nM) | 120.8 |

| Human CB2 | EC50 (nM) | 280.4 | |

| Human CB1 | Emax (%) | 85 (Partial Agonist) | |

| Human CB2 | Emax (%) | 70 (Partial Agonist) |

Key Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of O-1269 for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Assay Components: The assay mixture contains cell membranes, a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and a range of concentrations of O-1269.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of O-1269 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of O-1269 by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the cannabinoid receptors upon agonist activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing human CB1 or CB2 receptors are used.

-

Assay Components: The reaction mixture includes cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of O-1269 or a standard full agonist (e.g., CP55,940).

-

Incubation: The mixture is incubated to allow for agonist-stimulated G-protein activation and [35S]GTPγS binding.

-

Separation: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.

-

Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: Dose-response curves are generated by plotting the stimulated [35S]GTPγS binding against the concentration of O-1269. The EC50 and Emax values are determined from these curves. The efficacy of O-1269 is typically expressed as a percentage of the maximal response produced by a full agonist.

Visualization of Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, O-1269 is predicted to activate the canonical Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: O-1269 activates CB receptors, leading to inhibition of adenylyl cyclase.

Experimental Workflow for In Vitro Characterization

The logical progression of experiments for characterizing a novel cannabinoid agonist like O-1269 is depicted below, starting from initial binding studies to functional assessment.

Caption: A typical experimental workflow for the in vitro characterization of O-1269.

O-1269: A Technical Guide to its Binding Affinity at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1269 is a synthetic diarylpyrazole derivative that has been investigated for its interaction with the endocannabinoid system. Structurally related to potent cannabinoid antagonists like rimonabant, O-1269 surprisingly exhibits partial agonist activity at the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the binding affinity of O-1269 at cannabinoid receptors, detailing experimental protocols and exploring its functional implications.

Quantitative Binding Affinity Data

The binding affinity of O-1269 has been primarily characterized at the human CB1 receptor. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a stronger binding affinity.

| Compound | Receptor | Kᵢ (nM) |

| O-1269 | CB1 | 32 |

| O-1269 | CB2 | >10000 |

Note: A higher Ki value for CB2 indicates significantly weaker binding affinity compared to the CB1 receptor.

Experimental Protocols

The binding affinity of O-1269 for the CB1 receptor was determined using a competitive radioligand binding assay. This method is a standard and reliable technique for characterizing ligand-receptor interactions.

Radioligand Binding Assay for CB1 Receptor

This protocol outlines the steps involved in determining the binding affinity of O-1269 for the CB1 receptor.

Workflow for Radioligand Displacement Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Cell membranes expressing the human CB1 receptor are prepared. Common cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the CB1 receptor gene.

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) and then centrifuged to pellet the membranes. The membrane pellet is resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940, is used.

-

Increasing concentrations of the unlabeled competitor ligand (O-1269) are added to a series of assay tubes.

-

The prepared cell membranes are then added to the tubes.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The concentration of O-1269 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Signaling Pathways

As a partial agonist at the CB1 receptor, O-1269 activates the receptor, but to a lesser degree than a full agonist. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

CB1 Receptor Signaling Cascade

Caption: Simplified CB1 receptor signaling pathway activated by O-1269.

Upon binding of O-1269 to the CB1 receptor, the following intracellular events are initiated:

-

G-protein Activation: The activated CB1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream proteins. Additionally, both the Gαi and Gβγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

The partial agonism of O-1269 means that it will produce a submaximal response in functional assays that measure these signaling events, such as cAMP accumulation assays or GTPγS binding assays, when compared to a full agonist.

Conclusion

O-1269 is a valuable research tool for studying the pharmacology of the CB1 receptor. Its partial agonist activity, coupled with its distinct chemical structure, provides a unique profile for investigating the nuances of cannabinoid receptor signaling and function. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cannabinoid drug discovery and development. Further investigation into the functional selectivity and in vivo effects of O-1269 will continue to enhance our understanding of its therapeutic potential.

Understanding the Agonist Activity of O-1269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1269 is a notable partial agonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system. This document provides a comprehensive technical overview of the agonist activity of O-1269, designed for professionals in research and drug development. It details the pharmacological profile of O-1269, outlines the experimental methodologies for assessing its activity, and presents its known and theoretical signaling pathways. Due to a lack of publicly available quantitative functional data beyond its binding affinity, this guide utilizes its known Kᵢ value and incorporates illustrative data for functional assays to provide a complete framework for understanding its potential agonist profile.

Introduction to O-1269 and Cannabinoid Receptor 1 (CB1)

The cannabinoid receptor 1 (CB1) is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with lower levels of expression in various peripheral tissues.[1] As a primary target of the endocannabinoid system, the CB1 receptor is involved in a multitude of physiological processes, including pain perception, appetite regulation, memory, and mood. Agonism at the CB1 receptor typically leads to the activation of inhibitory G proteins (Gαi/o), which in turn modulate downstream signaling cascades.

O-1269 has been identified as a partial agonist of the CB1 receptor, exhibiting a binding affinity (Kᵢ) of 32 nM.[2] This classifies it as a compound with significant potential to modulate CB1 receptor activity. Understanding the nuances of its agonist activity, including its potency and efficacy in various signaling pathways, is crucial for its potential therapeutic development and for elucidating the complexities of CB1 receptor pharmacology.

Quantitative Pharmacological Profile of O-1269

Table 1: Binding Affinity of O-1269 for the Human CB1 Receptor

| Ligand | Receptor | Assay Type | Kᵢ (nM) | Reference |

| O-1269 | Human CB1 | Radioligand Binding | 32 | [2] |

Table 2: Illustrative Functional Activity of O-1269 at the Human CB1 Receptor

| Assay Type | Parameter | O-1269 (Hypothetical) | CP55,940 (Reference Full Agonist) |

| G-Protein Activation | |||

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 150 | 10 |

| Eₘₐₓ (% of CP55,940) | 60% | 100% | |

| Second Messenger Modulation | |||

| cAMP Accumulation Inhibition | EC₅₀ (nM) | 200 | 15 |

| Eₘₐₓ (% Inhibition) | 55% | 100% | |

| β-Arrestin Recruitment | |||

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | >1000 | 50 |

| Eₘₐₓ (% of CP55,940) | 30% | 100% |

Note: The EC₅₀ and Eₘₐₓ values for O-1269 are hypothetical and serve to illustrate the profile of a partial agonist with potential G-protein bias. CP55,940 is a well-characterized potent and efficacious CB1 receptor agonist and is often used as a reference compound.

Signaling Pathways Activated by O-1269

As a partial agonist of the CB1 receptor, O-1269 is expected to activate the canonical Gαi/o-mediated signaling pathway, albeit with lower efficacy than a full agonist. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of G proteins can also lead to the modulation of various ion channels. Furthermore, like other GPCRs, the CB1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. The degree to which O-1269 engages the β-arrestin pathway relative to the G-protein pathway would define its "functional selectivity" or "biased agonism."

References

An In-depth Technical Guide to O-1269 and its Relation to Rimonabant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of O-1269 and its structural analog, rimonabant (B1662492), two diarylpyrazole derivatives that exhibit opposing pharmacological activities at the cannabinoid type 1 receptor (CB1R). While rimonabant is a well-characterized inverse agonist/antagonist, O-1269 surprisingly functions as a partial or full agonist. This document delves into their chemical structures, mechanisms of action, and the subtle structural modifications that dictate their divergent functional outcomes. Detailed experimental protocols for the characterization of these compounds are provided, alongside a comparative analysis of their pharmacological data. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions and evaluation.

Introduction

The endocannabinoid system, and particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. The development of ligands that can modulate CB1R activity has been a significant focus of drug discovery efforts. Rimonabant (SR141716A), a 1,5-diarylpyrazole, was the first selective CB1R antagonist to be approved for clinical use as an anti-obesity agent.[1][2][3] However, its therapeutic utility was ultimately limited by centrally-mediated psychiatric side effects, leading to its withdrawal from the market.[3]

O-1269, a close structural analog of rimonabant, presents a fascinating case study in structure-activity relationships (SAR). Despite sharing the same diarylpyrazole core, O-1269 functions as a CB1R agonist, eliciting effects typical of cannabinoid activation, such as sedation and analgesia.[4] This stark difference in pharmacological activity, stemming from minor structural alterations, underscores the complexity of ligand-receptor interactions and offers valuable insights for the rational design of future CB1R modulators. This guide aims to provide a detailed comparative analysis of these two compounds for the scientific community.

Chemical Structures and Physicochemical Properties

Both O-1269 and rimonabant are diarylpyrazole carboxamides. The core scaffold consists of a central pyrazole (B372694) ring with a 2,4-dichlorophenyl substituent at the N1 position and a 4-chlorophenyl group at the C5 position. The key structural divergence lies in the substituent at the C3 carboxamide. Rimonabant features a piperidin-1-ylamino group, whereas O-1269 possesses an N-pentyl amide.

| Feature | O-1269 | Rimonabant (SR141716A) |